molecular formula C12H7N3O5 B135665 2-Hydroxy-1,3-dinitrocarbazole CAS No. 153654-34-3

2-Hydroxy-1,3-dinitrocarbazole

Cat. No. B135665
CAS RN: 153654-34-3
M. Wt: 273.2 g/mol
InChI Key: WSIGXFLIKCSQQB-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-dinitrocarbazole (HDNC) is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 231.12 g/mol. This compound has been found to have a wide range of applications in various fields, including medicine, agriculture, and military.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3-dinitrocarbazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been found to have antibacterial and antifungal properties. In addition, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-1,3-dinitrocarbazole in lab experiments include its unique properties, such as its ability to inhibit certain enzymes and induce apoptosis in cancer cells. However, the synthesis of this compound is a complex process that requires careful monitoring of reaction conditions to ensure the purity of the final product. In addition, the toxicity of this compound has not been fully studied, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Hydroxy-1,3-dinitrocarbazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the toxicity of this compound, which will help to determine its safety for use in various applications. Additionally, the study of the mechanism of action of this compound is an area of ongoing research, which may lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 2-Hydroxy-1,3-dinitrocarbazole involves the reaction of 1,3-dinitrobenzene with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound is a complex process that requires careful monitoring of reaction conditions to ensure the purity of the final product.

Scientific Research Applications

2-Hydroxy-1,3-dinitrocarbazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have antitumor and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of agriculture, this compound has been found to be effective in controlling plant diseases caused by fungi and bacteria. In the military, this compound has been studied for its potential use as an explosive.

properties

CAS RN

153654-34-3

Molecular Formula

C12H7N3O5

Molecular Weight

273.2 g/mol

IUPAC Name

1,3-dinitro-9H-carbazol-2-ol

InChI

InChI=1S/C12H7N3O5/c16-12-9(14(17)18)5-7-6-3-1-2-4-8(6)13-10(7)11(12)15(19)20/h1-5,13,16H

InChI Key

WSIGXFLIKCSQQB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-]

Other CAS RN

153654-34-3

synonyms

2-HYDROXY-1,3-DINITROCARBAZOLE

Origin of Product

United States

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